

Technical Guide: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

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Compound of Interest

Compound Name: 5-(4-Methylphenyl)-3-pyridinecarbaldehyde

Cat. No.: B1357042

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CAS Number: 229008-16-6

For correspondence: For inquiries, please contact a chemical supplier.

This technical guide provides an in-depth overview of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**, also known as 5-(p-Tolyl)nicotinaldehyde, for researchers, scientists, and drug development professionals. This document outlines the compound's properties, a detailed experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a discussion of the potential biological significance of related pyridine derivatives.

Core Compound Data

The fundamental physicochemical properties of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** are summarized in the table below.

Property	Value
CAS Number	229008-16-6[1]
Molecular Formula	C ₁₃ H ₁₁ NO[1]
Molecular Weight	197.23 g/mol [1][2]
Boiling Point (Predicted)	364.6 °C[2]
SMILES	<chem>O=CC1=CN=CC(C2=CC=C(C)C=C2)=C1</chem> [1]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and tolerance to various functional groups.[2] The reaction couples 5-bromonicotinaldehyde with 4-methylphenylboronic acid.

Materials and Reagents:

- 5-Bromonicotinaldehyde
- 4-Methylphenylboronic acid (p-tolylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium Carbonate, K₂CO₃)
- Solvent system (e.g., 1,4-Dioxane and water)
- Anhydrous sodium sulfate or magnesium sulfate
- Ethyl acetate
- Hexane
- Silica gel for column chromatography
- Inert gas (Nitrogen or Argon)

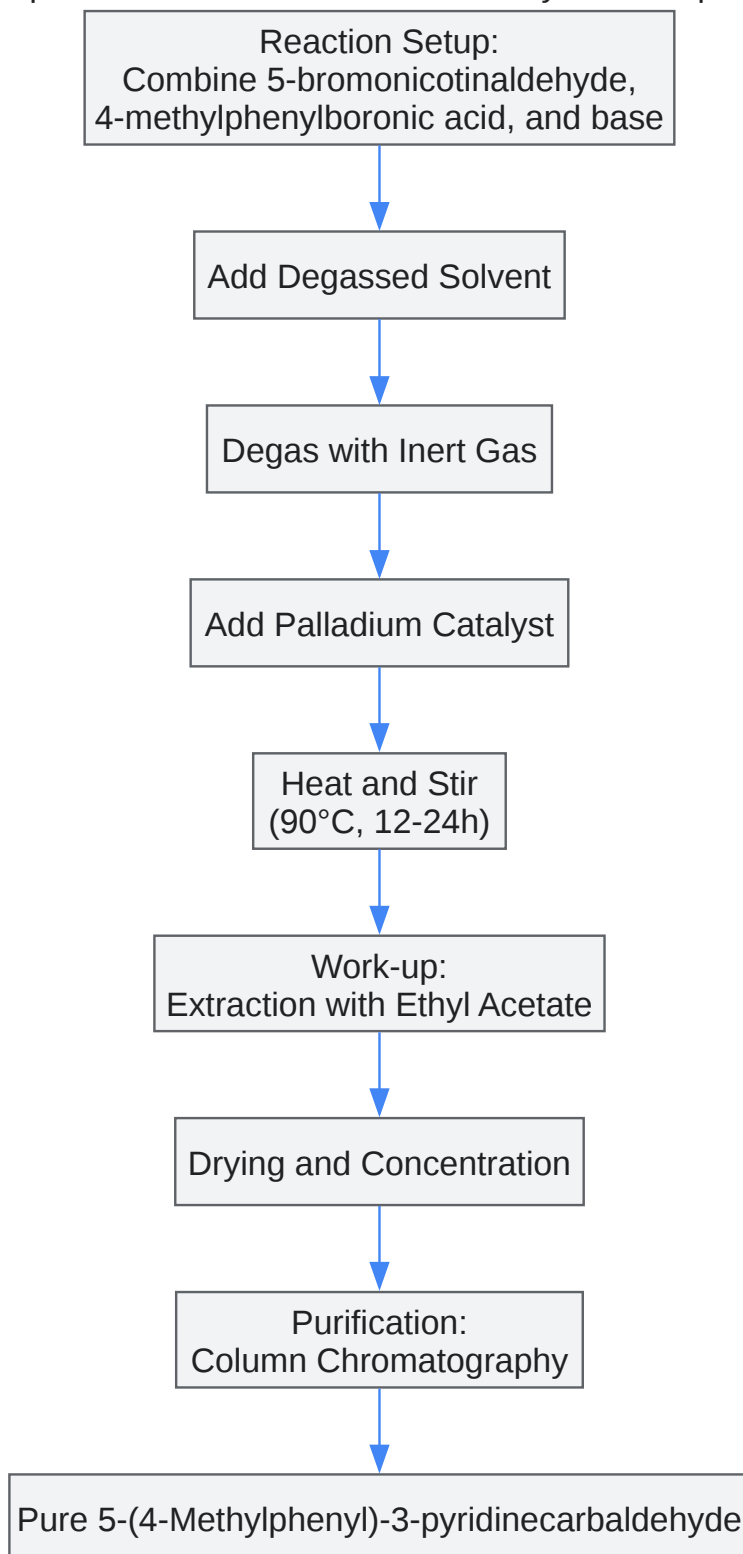
Experimental Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 5-bromonicotinaldehyde (1.0 equivalent), 4-methylphenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2.0 equivalents).
- **Solvent Addition:** Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
- **Degassing:** To ensure an inert atmosphere, bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 0.05 equivalents) to the mixture.
- **Reaction:** Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours under the inert atmosphere. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- **Drying and Concentration:** Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure **5-(4-Methylphenyl)-3-pyridinecarbaldehyde**.

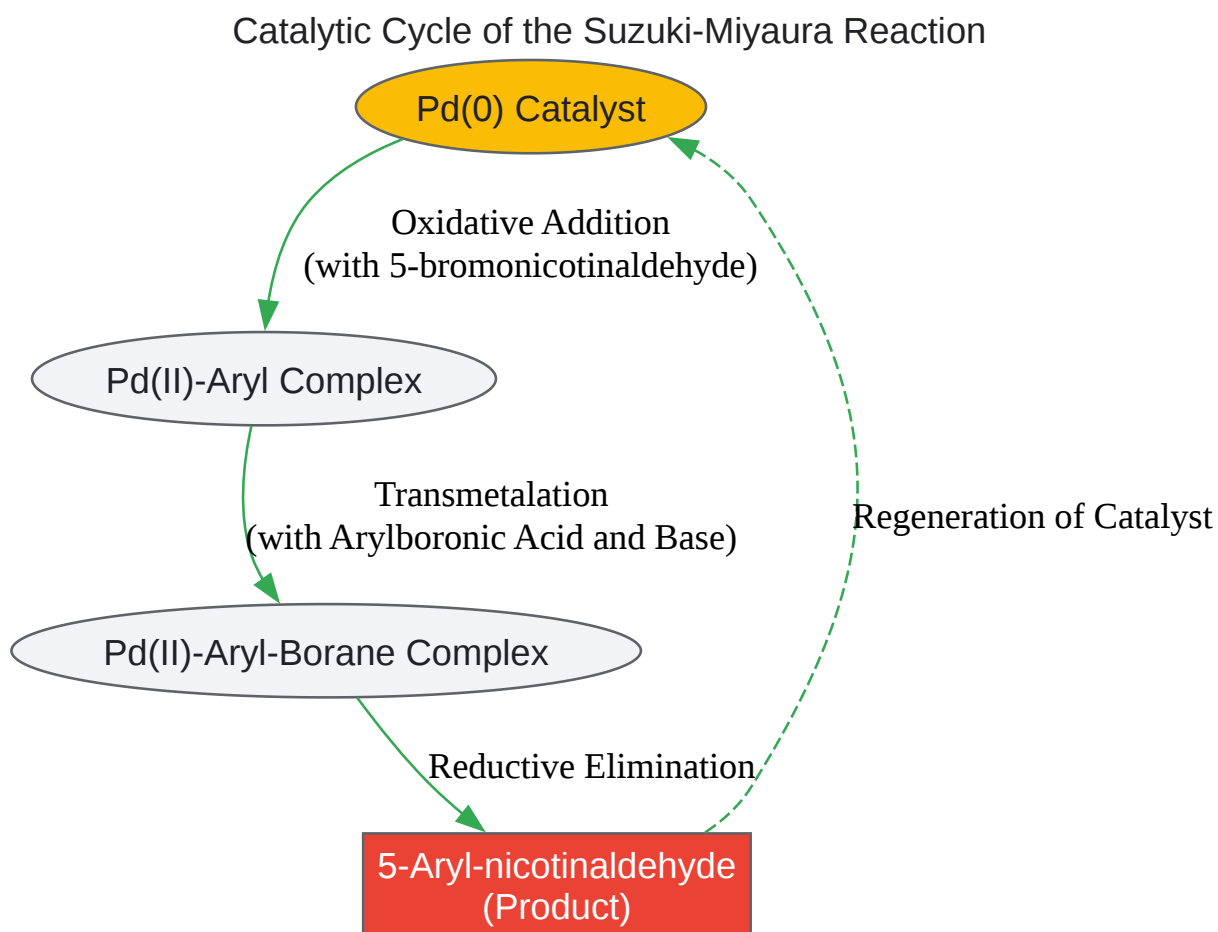
Visualized Workflows and Mechanisms

To further elucidate the synthesis process, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

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A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.



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The core palladium catalytic cycle in the Suzuki-Miyaura reaction.

Potential Biological and Pharmacological Significance

While specific biological activity for **5-(4-Methylphenyl)-3-pyridinecarbaldehyde** has not been extensively reported, the broader class of substituted pyridine derivatives is of significant interest in medicinal chemistry.

Derivatives of pyridine are integral to numerous pharmaceuticals and bioactive compounds.^[3] Research into various substituted phenylpyridine and related heterocyclic structures has revealed a wide range of pharmacological activities, including:

- **Anticancer Properties:** Certain phenylbipyridinylpyrazole derivatives have demonstrated a broad spectrum of activity against various tumor cell lines.[4] Some 5-aryl-1,3,4-thiadiazole-based compounds have also shown notable cytotoxicity against cancer cells.
- **Antimicrobial Activity:** Novel nicotinaldehyde derivatives synthesized via Suzuki coupling have shown significant antimicrobial potential against oral pathogens.[1]
- **Anticonvulsant Activity:** A series of 2-substituted-pyridines have exhibited significant anticonvulsant effects in preclinical models.[4]
- **Antiviral and Fungicidal Activity:** Studies on 5-aryl-cyclopenta[c]pyridine derivatives have indicated promising activity against plant viruses and various fungi.[5]

The 5-aryl-3-pyridinecarbaldehyde scaffold, as seen in the title compound, presents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications. The aldehyde functional group is particularly useful for further chemical modifications to generate libraries of derivatives for biological screening.

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References

- 1. Synthesis of new nicotinaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus | MDPI [mdpi.com]
- 4. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

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